REACTION_CXSMILES
|
C([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH:16]([C:20]#[N:21])[C:17]([NH2:19])=[O:18])(=O)C1C=CC=CC=1>CO>[NH2:21][C:20]1[NH:9][C:10]2[C:11]([C:16]=1[C:17]([NH2:19])=[O:18])=[CH:12][CH:13]=[CH:14][CH:15]=2
|
Name
|
Sodium methylate methanol
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(2-benzoylaminophenyl)-2-cyanoacetamide
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=C(C=CC=C1)C(C(=O)N)C#N
|
Name
|
compound 17-1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=C(C=CC=C1)C(C(=O)N)C#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated by half in the volume under reduced pressure
|
Type
|
ADDITION
|
Details
|
After ice-water (500 mL) was added to the mixture
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with ethyl acetate (400 mL×2)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated under reduced pressure, ethanol (400 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
the insoluble solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
After the filtrate was concentrated under reduced pressure, chloroform (80 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
|
Details
|
the precipitated solid was washed with diethyl ether (40 mL)
|
Type
|
CUSTOM
|
Details
|
The resultant solid was dried under reduced pressure
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC2=CC=CC=C2C1C(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |